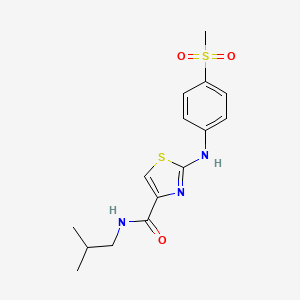

N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

N-Isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a methylsulfonyl-substituted phenylamino group at the 2-position and an isobutyl carboxamide at the 4-position. The thiazole core is a heterocyclic ring containing nitrogen and sulfur, which confers rigidity and electronic diversity, making it a common scaffold in medicinal chemistry. The isobutyl chain contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

N-(2-methylpropyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-10(2)8-16-14(19)13-9-22-15(18-13)17-11-4-6-12(7-5-11)23(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYLPZGPPMEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This results in the alleviation of inflammation and pain.

Biological Activity

N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

- Molecular Formula : C13H16N2O2S2

- Molecular Weight : 288.41 g/mol

- IUPAC Name : N-isobutyl-2-(4-(methylsulfonyl)phenylamino)-1,3-thiazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the isobutyl and methylsulfonyl groups. The synthetic pathway often includes:

- Formation of Thiazole Ring : Utilizing appropriate precursors such as thioamide derivatives.

- Substitution Reactions : Introducing the isobutyl group and the methylsulfonyl phenyl moiety through nucleophilic substitutions.

- Carboxamide Formation : Finalizing the structure by converting a carboxylic acid derivative into a carboxamide.

Anticancer Properties

This compound has shown promising anticancer activities in various studies. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

-

Mechanism of Action :

- It appears to modulate pathways involved in cell cycle regulation and apoptosis.

- The compound may interact with P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug resistance.

-

Case Studies :

- A study demonstrated that this compound significantly reduced the viability of drug-resistant cancer cell lines, suggesting its potential as a chemosensitizer in combination therapies .

- In vivo studies have shown a reduction in tumor size in xenograft models when treated with this compound, indicating its therapeutic potential .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives have highlighted several key features that influence their biological activity:

| Structural Feature | Activity Impact |

|---|---|

| Presence of Methylsulfonyl Group | Enhances solubility and bioavailability |

| Isobutyl Substitution | Increases lipophilicity, aiding membrane permeability |

| Thiazole Ring | Essential for biological activity |

These features suggest that modifications to the core structure can lead to enhanced potency and selectivity against targeted biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Thiazole Carboxamides

Compound 29 ():

- Structure : (S)-N-(2-(4-Azidobenzoyl)phenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide.

- Key Features :

- 4-Azidobenzoyl substituent at the phenyl ring.

- Trimethoxybenzamido group on the propyl side chain.

- Purity: 98% (HPLC).

- Trimethoxybenzamido enhances lipophilicity but may reduce solubility compared to the isobutyl carboxamide .

Compound 31 ():

- Structure: (S)-2-(1-(3-Aminobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide.

- Key Features: 3-Aminobenzamido side chain. Benzoylphenyl substituent. Purity: 99% (HPLC).

- Comparison: The aminobenzamido group provides hydrogen-bonding capability, similar to the methylsulfonylphenylamino group in the target compound. Benzoylphenyl may increase π-π stacking interactions but lacks the electron-withdrawing effect of methylsulfonyl .

Compounds 10–15 ():

- Structure : S-Alkylated 1,2,4-triazoles with 4-(4-X-phenylsulfonyl)phenyl and fluorophenyl groups (X = H, Cl, Br).

- Key Features :

- Triazole-thione tautomerism.

- Halogen substituents (Cl, Br) enhance halogen bonding.

- Comparison :

Compounds 3a–s ():

- Structure : N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

- Key Features :

- Pyridinyl substituent at the 2-position.

- Methyl group at the 4-position.

- Comparison :

Functional Group Impact on Physicochemical Properties

Notes:

Key Research Findings and Implications

- Electron-Withdrawing Groups : Methylsulfonyl enhances metabolic stability and solubility compared to azides (Compound 29) or halogens ().

- Branched Alkyl Chains : Isobutyl groups improve pharmacokinetic profiles over linear chains (e.g., butyl in ’s DB07499).

- Heterocyclic Cores : Thiazoles (target compound) offer greater rigidity and electronic diversity than triazoles () or isoxazoles () .

Q & A

Q. What are the established synthetic routes for N-isobutyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

The synthesis typically involves coupling a thiazole-4-carboxamide core with substituents via amidation or nucleophilic substitution. For example:

- Step 1 : Prepare the thiazole ring via cyclization of a thiourea intermediate with α-haloketones or esters (e.g., using L-cysteine derivatives as in ).

- Step 2 : Introduce the 4-(methylsulfonyl)phenylamino group at the 2-position through SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3 : Attach the isobutyl group via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM) to the 4-carboxamide position . Yields range from 35% to 78%, depending on purification methods (e.g., column chromatography, recrystallization) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for thiazole and phenyl groups), methylsulfonyl protons (δ 3.1–3.3 ppm), and isobutyl CH₃/CH₂ signals (δ 0.9–1.5 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .

Q. How is the compound typically purified after synthesis?

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) .

- Recrystallization : Employ ethanol/water or DMF/ether mixtures to isolate crystalline products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Replace EDCI/HOBt with DCC/DMAP for sterically hindered amidation, improving yields by 15–20% .

- Solvent effects : Use DMF instead of THF for SNAr reactions to enhance solubility of aromatic amines .

- Temperature control : Conduct cyclization steps at reflux (e.g., acetonitrile, 82°C) to minimize side products .

Q. How can structural discrepancies in NMR data be resolved during derivative synthesis?

- Variable Temperature (VT) NMR : Resolve overlapping signals (e.g., rotamers in amide bonds) by analyzing spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Correlate ambiguous proton-carbon couplings, particularly for thiazole C-2 and C-4 positions .

- X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., confirming sulfonyl group orientation) .

Q. What strategies enhance aqueous solubility for in vivo assays without compromising bioactivity?

- Prodrug design : Introduce phosphate or PEG groups at the isobutyl moiety, reversible under physiological conditions .

- Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% DMSO) for in vitro testing .

- LogP optimization : Replace the methylsulfonyl group with a sulfonamide (-SO₂NH₂) to reduce hydrophobicity .

Q. How are biological activities (e.g., enzyme inhibition) evaluated methodologically?

- In vitro assays :

- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

- Antiproliferative activity : Conduct MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ reported in µM ranges) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

- Batch variability : Ensure compound purity (>98% by HPLC) and confirm identity via HRMS .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration, passage number) and incubation times .

- Statistical rigor : Use triplicate replicates and report SEM; apply ANOVA for cross-study comparisons .

Q. Why do similar derivatives exhibit divergent solubility profiles?

- Crystallinity : Amorphous analogs (e.g., tert-butyl esters in ) show 3–5× higher solubility than crystalline forms .

- Counterion effects : Hydrochloride salts improve aqueous solubility by 40–60% compared to free bases .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole cyclization | L-cysteine, α-bromoketone, EtOH/H₂O, reflux | 58–70 | |

| SNAr at C-2 | 4-(Methylsulfonyl)aniline, K₂CO₃, DMF, 80°C | 65–78 | |

| Amidation | EDCI/HOBt, DCM, rt | 57–75 |

Q. Table 2. Key NMR Assignments

| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Thiazole C5-H | 7.8–8.1 | Singlet | C5 (δ 145–150) |

| Methylsulfonyl (-SO₂CH₃) | 3.15 | Singlet | N/A |

| Isobutyl CH₃ | 0.92 | Doublet | C(CH₃)₂ (δ 25–28) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.